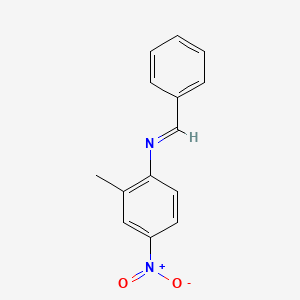![molecular formula C9H27NO2Si3 B14713964 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine CAS No. 18790-12-0](/img/structure/B14713964.png)
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine is a silicon-based organic compound It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups
Métodos De Preparación
The synthesis of 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silyl amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism by which 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Comparación Con Compuestos Similares
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine can be compared with other similar silicon-containing compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine: This compound also contains silyl groups and is used in similar applications, but it has a different structural arrangement and reactivity profile.
N,N-Dimethylacetamide dimethyl acetal: While not a direct analog, this compound shares some functional similarities and is used in related chemical processes.
The uniqueness of this compound lies in its specific combination of silyl groups and methoxy substituents, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
18790-12-0 |
|---|---|
Fórmula molecular |
C9H27NO2Si3 |
Peso molecular |
265.57 g/mol |
Nombre IUPAC |
[[[methoxy(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]oxymethane |
InChI |
InChI=1S/C9H27NO2Si3/c1-11-14(6,7)10(13(3,4)5)15(8,9)12-2/h1-9H3 |
Clave InChI |
HRXXUIXLMDKIAY-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


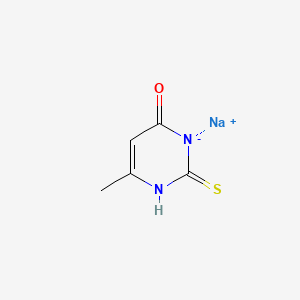
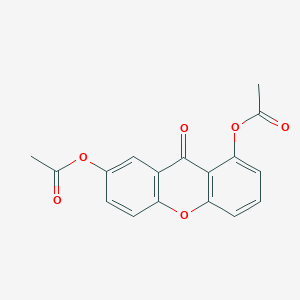

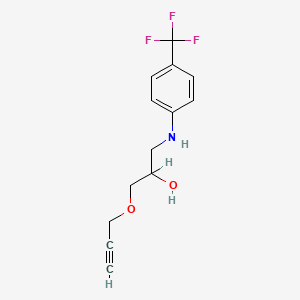

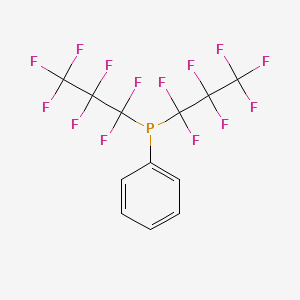
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)



